- Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimersNanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505,
Cas no 931-88-4 (Cyclooctene)

Cyclooctene structure
Produktname:Cyclooctene
Cyclooctene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclooctene
- CYCLOOCTENE, STANDARD FOR GC
- CIS-CYCLOOCTENE
- C8H14
- 5-cyclooctadiene
- cis-cyclo-octene
- cyclooctaene
- cyclo-octene
- trans-cyclooctene
- NSC 72425
- FT-0623938
- NS00007345
- FT-0624241
- 1-Cyclooctene #
- NS00112579
- DTXSID1061310
- NCIOpen2_000391
- 931-89-5
- 931-88-4
- Q415390
- EC 213-243-4
- C0506
- AE340T3540
- W-109102
- UNII-AE340T3540
- BS-23512
- 931-87-3
- (1Z)-cyclooctene
- (7Z)-cyclooctene
- NSC72425
- DB-246774
- NSC-72425
- Cyclooctene 100 microg/mL in Acetonitrile
- EINECS 213-243-4
- 25267-51-0
- EN300-21667
- CHEBI:225365
- cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
- EN300-304057
- cyclooctene, (1Z)-
- (Z)-Cyclooctene
- Cyclooctene, (Z)-
- Cyclooctene, analytical standard
- MFCD00001753
- AI3-26693
- CHEMBL30773
- CHEBI:229204
- EINECS 213-245-5
- AKOS000121281
- cis-Cyclooctene, 95%, stab. with IRGANOX 1076
- DTXSID20883615
-
- MDL: MFCD00001753
- Inchi: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
- InChI-Schlüssel: URYYVOIYTNXXBN-UHFFFAOYSA-N
- Lächelt: C1CCCCCCC=1
Berechnete Eigenschaften
- Genaue Masse: 110.11000
- Monoisotopenmasse: 110.10955
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 62.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- Oberflächenladung: 0
- XLogP3: 3.5
Experimentelle Eigenschaften
- Farbe/Form: farblose Flüssigkeit
- Dichte: 0.848 g/mL at 20 °C(lit.)
- Schmelzpunkt: -16 ºC
- Siedepunkt: 144°C
- Flammpunkt: Fahrenheit: 75.2° f
Celsius: 24° c - Brechungsindex: n20/D 1.470
- PSA: 0.00000
- LogP: 2.89680
- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether
Cyclooctene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H226,H304
- Warnhinweis: P301+P310,P331
- Transportnummer gefährlicher Stoffe:UN 3295 3/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 10-65
- Sicherheitshinweise: S29-S33-S62-S16
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:3.2
- Verpackungsgruppe:III
- Sicherheitsbegriff:3.2
- PackingGroup:III
- Risikophrasen:R10
- Lagerzustand:Von hohen Temperaturen, Funken und Flammen fernhalten.
Cyclooctene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21667-1.0g |
cyclooctene |
931-88-4 | 1g |
$0.0 | 2023-06-07 | ||
TRC | C272760-10g |
Cyclooctene |
931-88-4 | 10g |
$ 45.00 | 2022-04-28 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-25ml |
Cyclooctene |
931-88-4 | 95% | 25ml |
¥238.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-100ml |
Cyclooctene |
931-88-4 | 95% | 100ml |
¥660.90 | 2023-09-04 | |
abcr | AB140481-500 ml |
Cyclooctene, 95%; . |
931-88-4 | 95% | 500 ml |
€221.70 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 29648-1ML |
Cyclooctene |
931-88-4 | 1ml |
¥472.84 | 2023-04-26 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-5ml |
Cyclooctene |
931-88-4 | 95% | 5ml |
¥62.90 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0506-25ML |
Cyclooctene |
931-88-4 | >95.0%(GC) | 25ml |
¥390.00 | 2024-04-15 | |
Enamine | EN300-21667-5g |
cyclooctene |
931-88-4 | 5g |
$158.0 | 2023-09-16 | ||
abcr | AB140481-25ml |
Cyclooctene, 95%; . |
931-88-4 | 95% | 25ml |
€44.90 | 2025-02-21 |
Cyclooctene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) , 2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ; 313 K
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; rt
Referenz
- Sodium anthracenidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) , Palladium Solvents: Methanol , Chloroform ; 1 atm, 25 °C
Referenz
- "Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimersChemistry - A European Journal, 2008, 14(1), 50-64,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Polyethylene glycol Solvents: Toluene , Heptane ; 50 min, 1.0 MPa, 90 °C
Referenz
- PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase systemChinese Chemical Letters, 2008, 19(1), 102-104,
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Oxygen , Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Referenz
- Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursorTetrahedron Letters, 1995, 36(32), 5673-6,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butanol , Nickel acetate , Sodium hydride , Water Solvents: 1,2-Dimethoxyethane
Referenz
- Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogenChemistry Letters, 1988, (5), 757-60,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referenz
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , 2-Methyl-2-butanol , Nickel acetate , Sodium hydride Solvents: 1,2-Dimethoxyethane
Referenz
- Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRATetrahedron Letters, 1986, 27(45), 5487-90,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Cellulose acetate Solvents: Ethanol
Referenz
- Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion methodReactive Polymers, 1991, 14(3), 205-11,
Herstellungsverfahren 15
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 30 min, 50 °C
Referenz
- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile
Referenz
- Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processesJournal of the American Chemical Society, 1988, 110(16), 5461-70,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Cuprous iodide , Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ; rt
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ; rt
Referenz
- Copper(I) iodide-lithium trimethoxyaluminum hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ; 160 °C
Referenz
- Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel NanoparticlesRussian Journal of General Chemistry, 2018, 88(1), 20-24,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ; 40 h, 200 °C
Referenz
- Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer DehydrogenationOrganometallics, 2004, 23(8), 1766-1776,
Cyclooctene Raw materials
- Cyclooctene Oxide
- Cyclooctene
- 1-Heptanol
- 1,5-Cyclooctadiene
- 1,3-Cyclooctadiene
- (1E)-1-bromocyclooctene
Cyclooctene Preparation Products
- 7H-Benzocycloheptene (264-09-5)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 4-Ethyltoluene (622-96-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- Ethylidenecyclopentane (2146-37-4)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-BUTENE (624-64-6)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 2-Heptene, (2E)- (14686-13-6)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
Cyclooctene Verwandte Literatur
-
Naleen B. Jayaratna,Daniel B. Pardue,Sriparna Ray,Muhammed Yousufuddin,Krishna G. Thakur,Thomas R. Cundari,H. V. Rasika Dias Dalton Trans. 2013 42 15399
-
Laurent Vanoye,Jiady Wang,Mertxe Pablos,Claude de Bellefon,Alain Favre-Réguillon Catal. Sci. Technol. 2016 6 4724
-
Nidhi Grover,Alexander P?thig,Fritz E. Kühn Catal. Sci. Technol. 2014 4 4219
-
Kelly A. D. F. Castro,Mário M. Q. Sim?es,M. Gra?a P. M. S. Neves,José A. S. Cavaleiro,Fernando Wypych,Shirley Nakagaki Catal. Sci. Technol. 2014 4 129
-
Xiaoling Lin,Mengling Zhang,Mengmeng Zhu,Hui Huang,Chunfeng Shi,Yang Liu,Zhenhui Kang Inorg. Chem. Front. 2018 5 2493
931-88-4 (Cyclooctene) Verwandte Produkte
- 8013-90-9(Ionone)
- 111-78-4(1,5-Cyclooctadiene)
- 286-62-4(Cyclooctene Oxide)
- 12279-09-3(Chlorobis(cyclooctene)rhodium(I) dimer)
- 1501-82-2(Cyclododecene)
- 1552-12-1(cis,cis-1,5-Cyclooctadiene)
- 4904-61-4(Cyclododeca-1,5,9-triene)
- 27519-02-4(9-TRICOSENE)
- 1439902-27-8(4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid)
- 2171885-10-0(2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:931-88-4)cis-Cyclooctene

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung